2-chloro-5-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzamide group, the introduction of the nitro and chloro groups, and the attachment of the phenylpiperazine group. The exact synthesis process would depend on the starting materials and the specific reactions used .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its molecular structure and the conditions under which it is stored or used. The benzamide, nitro, chloro, and phenylpiperazine groups could all potentially participate in chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. These properties could be predicted using computational chemistry methods or determined experimentally .Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has explored the synthesis of nitrobenzenesulfonamide derivatives and their antimicrobial activity. These compounds, including ones similar to the requested chemical structure, have been synthesized through various chemical reactions and tested against bacterial species such as Bacillus subtillis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi (Patel et al., 2011). Such studies underscore the potential of nitro and sulfonamide derivatives in antimicrobial applications.
Development of Thermally Stable Polymers
Another application area is the development of thermally stable polymers. For instance, aromatic poly(sulfone sulfide amide imide)s have been synthesized using diamine monomers containing sulfone, sulfide, and amide units. These polymers exhibit excellent thermal stability and solubility, making them suitable for advanced technological applications (Mehdipour-Ataei & Hatami, 2007).
Carbonic Anhydrase Inhibition for Therapeutic Applications
Compounds with sulfonamide groups have been investigated for their inhibitory activity against carbonic anhydrase isoforms, which is relevant in therapeutic applications. Novel acridine and bis-acridine sulfonamides synthesized from 4-amino-N-(4-sulfamoylphenyl)benzamide showed significant inhibition against human carbonic anhydrase isoforms, indicating potential for drug development (Ulus et al., 2013).
Synthesis of Heterocyclic Compounds
Derivatives of phenyl tribromomethyl sulfone have been synthesized and evaluated for their potential pesticidal activity, demonstrating the versatility of sulfone derivatives in synthesizing novel compounds with possible applications in agriculture (Borys et al., 2012).
Mechanism of Action
Target of Action
A related compound with a 4-phenylpiperazin-1-yl group has been shown to inhibit acetylcholinesterase (ache) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
Compounds with similar structures have been shown to inhibit ache . Inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .
Biochemical Pathways
By inhibiting ache, this compound could potentially affect the cholinergic signaling pathway . This pathway is involved in many physiological processes, including memory and cognition .
Result of Action
By inhibiting ache and thereby increasing acetylcholine levels, this compound could potentially enhance cholinergic neurotransmission, which could have effects on memory and cognition .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-chloro-5-nitro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O5S/c20-18-7-6-16(24(26)27)14-17(18)19(25)21-8-13-30(28,29)23-11-9-22(10-12-23)15-4-2-1-3-5-15/h1-7,14H,8-13H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYMCBJTJYAKNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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